molecular formula C15H12BrClN4S B12134223 5-[(4-Bromophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine

5-[(4-Bromophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12134223
M. Wt: 395.7 g/mol
InChI Key: SVVAXUPFZWREHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Bromophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with bromophenyl and chlorophenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-[(4-Bromophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the bromophenyl and chlorophenyl groups: This step involves the use of bromophenyl and chlorophenyl reagents in the presence of catalysts to ensure the correct substitution on the triazole ring.

    Final modifications: Additional steps may be required to introduce the methylthio group and to purify the final product.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

5-[(4-Bromophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the bromophenyl or chlorophenyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and chlorophenyl positions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(4-Bromophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 5-[(4-Bromophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine include other 1,2,4-triazole derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. For example:

    3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole: This compound has similar structural features but different substituents, leading to distinct properties.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12BrClN4S

Molecular Weight

395.7 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(2-chlorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12BrClN4S/c16-11-7-5-10(6-8-11)9-22-15-20-19-14(21(15)18)12-3-1-2-4-13(12)17/h1-8H,9,18H2

InChI Key

SVVAXUPFZWREHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.